![molecular formula C19H21NO6 B2826408 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 77960-26-0](/img/structure/B2826408.png)

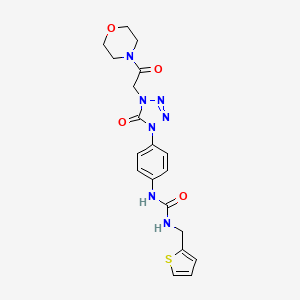

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

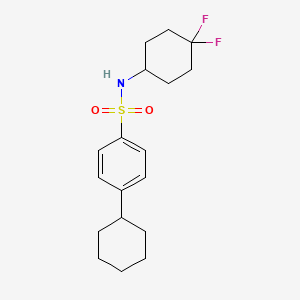

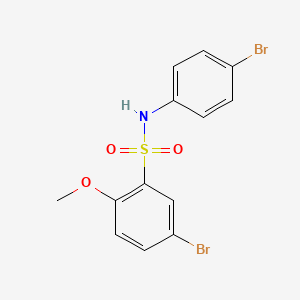

The compound is a complex organic molecule with multiple functional groups, including an isoindoline ring and carboxylic acid group . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as AChE inhibitors .Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared using crystallography and molecular modeling . The formation of specific intermolecular interactions can influence the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, similar compounds have been found to be insoluble in water but soluble in non-polar solvents .Applications De Recherche Scientifique

Bridged-Ring Nitrogen Compounds Synthesis

Research into bridged-ring nitrogen compounds involves the synthesis of structurally restricted analogs for biological targets. For example, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues employs similar structural motifs, highlighting the relevance of complex bridged compounds in medicinal chemistry for targeting neurotransmitter systems (Gentles et al., 1991).

Inhibition of Cytosolic Phospholipase A2

Derivatives of carboxylic acid compounds, such as 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, have been synthesized and evaluated for their potential to inhibit arachidonic acid release mediated by cytosolic phospholipase A2. This suggests the importance of carboxylic acid derivatives in developing anti-inflammatory agents (Lehr et al., 2001).

Hypoglycemic Activity of Carboxylic Acid Derivatives

The study of phenylalkyloxiranecarboxylic acid derivatives for their hypoglycemic activity in fasted rats showcases the pharmaceutical potential of carboxylic acid derivatives in managing blood glucose levels. This area of research is critical for developing new therapeutic agents for diabetes (Eistetter & Wolf, 1982).

Hydrogen Bond-Directed Assembly

The synthesis and structural analysis of carboxylic acid POSS derivatives, like octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, demonstrate the use of carboxylic acid groups in creating ordered hybrid materials through hydrogen bonding. This highlights the compound's potential in materials science for developing nanostructured materials (Voisin et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-24-12-4-3-11(9-14(12)25-2)6-8-20-10-19-7-5-13(26-19)15(18(22)23)16(19)17(20)21/h3-5,7,9,13,15-16H,6,8,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDHBXQOSUJIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2826325.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)